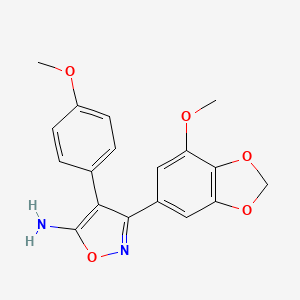![molecular formula C18H19N7S B11056679 2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a triazine ring, a pyrrole moiety, and a pyridyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazine ring, followed by the introduction of the pyrrole and pyridyl cyanide groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a variety of new compounds.
Scientific Research Applications
2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE: shares similarities with other triazine and pyrrole-containing compounds, such as:
Uniqueness
What sets 2-({[4-(DIMETHYLAMINO)-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N7S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)-6-pyrrol-1-yl-1,3,5-triazin-2-yl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N7S/c1-12-9-13(2)20-16(14(12)10-19)26-11-15-21-17(24(3)4)23-18(22-15)25-7-5-6-8-25/h5-9H,11H2,1-4H3 |
InChI Key |
ZADFBUWBMMABBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NC(=NC(=N2)N(C)C)N3C=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11056610.png)
![2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide](/img/structure/B11056614.png)
![2-{[5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]disulfanyl}-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B11056619.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11056620.png)
![7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11056621.png)
![4-Iodo-6,7-dimethyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-diimine](/img/structure/B11056633.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B11056646.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11056654.png)
![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate](/img/structure/B11056657.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056661.png)

![5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)

